molecular formula C16H22FN3O3 B2780048 N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide CAS No. 439112-44-4

N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide

Cat. No.: B2780048
CAS No.: 439112-44-4
M. Wt: 323.368
InChI Key: SIKFKFAGBNFNBV-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom and morpholine rings, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide typically involves multiple steps. One common method starts with the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine. This intermediate is then subjected to nitro group reduction using Fe/NH4Cl to yield 3-fluoro-4-morpholinoaniline . The final step involves the reaction of 3-fluoro-4-morpholinoaniline with 2-morpholinoacetyl chloride under controlled conditions to produce this compound.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing reaction steps and costs. An improved process involves reacting methyl 3-fluoro-4-morpholino phenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane, followed by reaction with potassium phthalimide to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluoro-4-morpholinophenyl)-2-morpholinoacetamide is unique due to its dual morpholine rings and fluorine atom, which confer distinct chemical properties and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential antimicrobial activity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-fluoro-4-morpholin-4-ylphenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c17-14-11-13(1-2-15(14)20-5-9-23-10-6-20)18-16(21)12-19-3-7-22-8-4-19/h1-2,11H,3-10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKFKFAGBNFNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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